(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid
Overview
Description
“(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid”, also known as 2-MBOPB, is an organic boronic acid. It is a solid compound with the empirical formula C14H15BO4 . The CAS Number is 871125-76-7 .
Molecular Structure Analysis
The molecular structure of “(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid” can be represented by the SMILES stringCOc1ccccc1COc2ccccc2B(O)O
. This indicates that the molecule contains a boronic acid group (B(O)O) attached to a phenyl ring, which is further connected to a methoxybenzyl group. Physical And Chemical Properties Analysis
“(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid” is a solid compound with a melting point of 87-90 °C . Its molecular weight is 258.08 .Scientific Research Applications
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- Application : This compound is used as a reagent in the synthesis of various organic compounds .
- Method of Application : The specific method of application would depend on the particular synthesis being performed. Typically, it might be used in a coupling reaction with a halide, catalyzed by a palladium (0) complex .
- Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, the use of this compound can facilitate the formation of carbon-carbon bonds in organic synthesis .
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- Application : This compound is used as a reagent in Rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, and Mizoroki-Heck and Suzuki-Miyaura coupling reactions .
- Method of Application : The specific method of application would depend on the particular reaction being performed. In general, it might be used in a coupling reaction with a halide, catalyzed by a palladium (0) complex .
- Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, the use of this compound can facilitate the formation of carbon-carbon bonds in organic synthesis .
-
- Application : This compound is used as a reagent in the synthesis of various organic compounds .
- Method of Application : The specific method of application would depend on the particular synthesis being performed. Typically, it might be used in a coupling reaction with a halide, catalyzed by a palladium (0) complex .
- Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, the use of this compound can facilitate the formation of carbon-carbon bonds in organic synthesis .
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4-Methoxy-2-methylphenylboronic acid
- Application : This compound is used as a reagent in the synthesis of various organic compounds .
- Method of Application : The specific method of application would depend on the particular synthesis being performed. Typically, it might be used in a coupling reaction with a halide, catalyzed by a palladium (0) complex .
- Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, the use of this compound can facilitate the formation of carbon-carbon bonds in organic synthesis .
-
- Application : This compound is used as a reagent in the synthesis of various organic compounds .
- Method of Application : The specific method of application would depend on the particular synthesis being performed. Typically, it might be used in a coupling reaction with a halide, catalyzed by a palladium (0) complex .
- Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, the use of this compound can facilitate the formation of carbon-carbon bonds in organic synthesis .
-
2,6-Dimethoxyphenylboronic acid
- Application : This compound is used as a reagent in the synthesis of various organic compounds .
- Method of Application : The specific method of application would depend on the particular synthesis being performed. Typically, it might be used in a coupling reaction with a halide, catalyzed by a palladium (0) complex .
- Results or Outcomes : The outcomes would vary depending on the specific reactions being performed. In general, the use of this compound can facilitate the formation of carbon-carbon bonds in organic synthesis .
properties
IUPAC Name |
[2-[(2-methoxyphenyl)methoxy]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-13-8-4-2-6-11(13)10-19-14-9-5-3-7-12(14)15(16)17/h2-9,16-17H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEPOAZWOBVBEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=CC=C2OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584720 | |
Record name | {2-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid | |
CAS RN |
871125-76-7 | |
Record name | {2-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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